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Compound of Interest

Compound Name: 1-Diazo-2-butanone

Cat. No.: B8460531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-Diazo-2-
butanone, a key building block in organic synthesis. Due to the limited availability of directly

published experimental spectra for this specific compound, this guide combines data from

analogous compounds, theoretical predictions, and established spectroscopic principles to offer

a comprehensive characterization.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 1-Diazo-2-
butanone. These values are derived from the analysis of similar α-diazo ketones and the

known effects of the diazo and carbonyl functional groups on NMR and IR spectra. For

comparison, experimental data for the related compound, 2-butanone, is also provided.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-
Diazo-2-butanone
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

CH (diazo) ~ 5.0 - 5.5 Singlet -

The methine

proton of the

diazo group is

typically found in

this region as a

sharp singlet.

CH₂ ~ 2.3 - 2.7 Quartet ~ 7.4

The methylene

protons adjacent

to the carbonyl

group are

deshielded and

split by the

neighboring

methyl protons.

CH₃ ~ 1.0 - 1.2 Triplet ~ 7.4

The terminal

methyl protons

are in a typical

alkyl region and

are split by the

adjacent

methylene

protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-
Diazo-2-butanone
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C=O ~ 190 - 200

The carbonyl carbon of an α-

diazo ketone is significantly

deshielded.

C=N₂ ~ 45 - 55

The carbon of the diazo group

appears in a characteristic

upfield region.

CH₂ ~ 35 - 40
The methylene carbon

adjacent to the carbonyl group.

CH₃ ~ 7 - 10 The terminal methyl carbon.

For comparison, the experimental ¹³C NMR chemical shifts for 2-butanone are approximately

209.3 ppm (C=O), 36.9 ppm (CH₂), 29.4 ppm (CH₃ adjacent to C=O), and 7.9 ppm (CH₃

terminal)[1][2][3].

Table 3: Predicted IR Spectroscopic Data for 1-Diazo-2-
butanone
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Functional Group
Predicted
Absorption (cm⁻¹)

Intensity Notes

C=N₂ (stretching) ~ 2100 - 2150 Strong, Sharp

This is a highly

characteristic and

intense absorption for

the diazo functional

group.

C=O (stretching) ~ 1630 - 1650 Strong

The carbonyl stretch

in α-diazo ketones is

shifted to a lower

wavenumber due to

resonance with the

diazo group.

C-H (sp³, stretching) ~ 2900 - 3000 Medium

Typical C-H stretching

vibrations of the ethyl

group.

For comparison, the characteristic C=O stretching vibration for 2-butanone appears around

1700-1725 cm⁻¹[4][5][6].

Experimental Protocols
While specific experimental protocols for obtaining the spectroscopic data of 1-Diazo-2-
butanone are not readily available, the following are generalized procedures based on the

synthesis and characterization of similar α-diazo ketones.

General Protocol for NMR Spectroscopy
Sample Preparation: A solution of 1-Diazo-2-butanone (typically 5-10 mg) is prepared in a

deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a

frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number
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of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a

spectral width that encompasses the expected chemical shift range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument

using a broadband probe. Proton decoupling is employed to simplify the spectrum to single

lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR

compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

General Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample like 1-Diazo-2-butanone, the IR spectrum can be

obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform or carbon

tetrachloride) can be prepared and placed in a solution cell.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the salt plates (or the solvent) is first recorded and

then automatically subtracted from the sample spectrum. The data is typically collected over

the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of an α-diazo ketone like 1-Diazo-2-butanone.

Caption: Workflow for the synthesis and spectroscopic analysis of 1-Diazo-2-butanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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